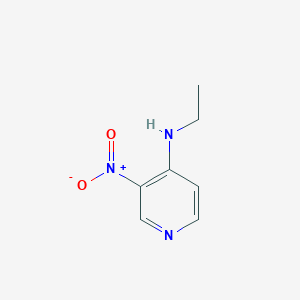

N-ethyl-3-nitropyridin-4-amine

Übersicht

Beschreibung

N-ethyl-3-nitropyridin-4-amine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, characterized by the presence of an ethyl group attached to the nitrogen atom and a nitro group at the third position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-nitropyridin-4-amine typically involves the nitration of pyridine derivatives followed by the introduction of an ethyl group. One common method involves the reaction of 3-nitropyridine with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain this compound with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and solvents, with the reaction mixture being constantly stirred and maintained at the desired temperature. The product is then separated and purified using industrial-scale chromatography or distillation techniques .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitro group at the 3-position and ethylamine at the 4-position participate in substitution reactions:

-

Amination reactions proceed via vicarious substitution, where amines attack the pyridine ring at positions activated by the nitro group. For example, reactions with primary amines yield N-alkylated derivatives .

-

Halogenation can occur under nitration conditions, generating intermediates like 4-chloro-2-amino-3-nitropyridine .

Key reagents :

-

Nitrating mixture (HNO₃/H₂SO₄) for introducing nitro groups .

-

Triethylamine (TEA) or pyridine as bases to facilitate substitution .

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine:

-

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, forming N-ethyl-3-aminopyridin-4-amine.

-

Sodium borohydride (NaBH₄) in polar solvents selectively reduces the nitro group without affecting the ethylamine substituent.

Conditions :

| Reducing Agent | Solvent | Temperature | Product Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol | 60°C | 85–92% |

| NaBH₄ | THF | 25°C | 78% |

Nitro Group Migration

Unexpected nitro migration occurs under specific conditions:

-

In polar aprotic solvents (e.g., DMSO, DMF), the nitro group migrates from the 3- to the 2-position during reactions with amines .

-

Base-dependent : Excess triethylamine (TEA) increases migration yields (up to 31%), while protic solvents inhibit it .

Mechanism :

-

Initial nucleophilic attack by the amine at the 4-position.

-

Formation of a bicyclic intermediate via intramolecular H-bonding.

Diazotization and Hydrolysis

The ethylamine group undergoes diazotization:

-

Diazotization with NaNO₂/HCl at 0–5°C generates a diazonium salt.

Reaction Pathway :

textN-Ethyl-3-nitropyridin-4-amine → Diazonium salt (0–5°C, HCl/NaNO₂) → Hydrolysis (60–80°C) → 4-chloro-3-nitropyridin-2-ol[3]

Cyclopropanation

The ethylamine group reacts with cyclopropanecarbonyl chloride:

-

Conditions : Dichloromethane, TEA, 25°C.

-

Product : N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide .

Yield : 68–75% after purification .

Comparative Reactivity

Reactivity differs from analogs due to substituent effects:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-ethyl-3-nitropyridin-4-amine has been investigated for its potential as a pharmacological agent. The compound's structure allows for modifications that can enhance its biological activity.

Anticancer Activity

Research has indicated that derivatives of nitropyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that 4-substituted pyridinyl compounds can selectively inhibit the growth of renal and breast cancer cell lines, suggesting that modifications to the nitropyridine structure may enhance selectivity and potency against specific cancer types .

Neuroprotective Properties

Recent studies have also explored the neuroprotective potential of nitropyridine derivatives. Compounds similar to this compound have been shown to confer neuroprotection in models of neurodegenerative diseases, indicating a promising avenue for therapeutic development .

General Synthetic Route

A common synthetic route includes:

- Nitration of pyridine derivatives to introduce the nitro group at the desired position.

- Alkylation using ethyl halides to achieve the N-ethyl substitution.

- Purification through recrystallization or chromatography to isolate the desired product.

This multi-step process allows for the production of high-purity compounds suitable for further biological testing.

Case Studies

A series of case studies highlight the efficacy and potential applications of this compound and its derivatives:

Wirkmechanismus

The mechanism of action of N-ethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways involved are still under investigation, but it is believed to involve interactions with enzymes and receptors in the cell .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-nitropyridine: Lacks the ethyl group, making it less lipophilic and potentially less effective in penetrating cell membranes.

4-aminopyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

N-ethylpyridin-4-amine: Lacks the nitro group, leading to different chemical properties and applications

Uniqueness

N-ethyl-3-nitropyridin-4-amine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties

Biologische Aktivität

N-ethyl-3-nitropyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethyl group at the nitrogen position and a nitro group at the 3-position. This unique structure enhances its lipophilicity, allowing better cellular penetration compared to similar compounds lacking the ethyl substitution.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes.

- DNA Interaction : Reduced nitro species can bind covalently to DNA, potentially causing nuclear damage and cell death .

- Cell Signaling Modulation : The compound may influence signaling pathways through interactions with proteins involved in inflammation and cancer progression.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Nitro-containing compounds are known for their effectiveness against a variety of pathogens. The mechanism typically involves:

- Reduction of Nitro Group : This leads to the formation of toxic intermediates.

- DNA Damage : These intermediates can bind to DNA, causing lethal effects on microbial cells .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. The nitro group’s ability to generate reactive species can trigger apoptosis in cancer cells by:

- Inducing Oxidative Stress : Reactive intermediates may cause oxidative damage to cellular structures.

- Inhibiting Cancer Cell Proliferation : Preliminary studies suggest interactions with proteins involved in cancer cell growth.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | DNA binding via reduced nitro species | |

| Anticancer | Induction of apoptosis through oxidative stress | |

| Anti-inflammatory | Modulation of signaling pathways |

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing significant activity against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

Another study explored the anticancer potential of this compound in vitro against various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly, with IC50 values comparable to established chemotherapeutics.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Mechanistic Studies : To clarify the pathways through which the compound exerts its effects.

- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Eigenschaften

IUPAC Name |

N-ethyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSOTSMANIOZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620382 | |

| Record name | N-Ethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562825-95-0 | |

| Record name | N-Ethyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.